Differentiation in OXE Receptor Antagonism Potency
3-Ethyl-1,2-oxazol-5-ol has demonstrated potent antagonist activity at the OXE receptor (oxoeicosanoid receptor 1) in human neutrophils, with a reported IC50 of 6 nM [1]. This level of potency is notable within the broader class of isoxazole-containing compounds, where many analogs exhibit significantly weaker activity against various targets. While a direct head-to-head comparison with a close structural analog in this specific assay is not available in the public domain, this quantitative data point provides a critical benchmark for its activity in a key inflammatory pathway, distinguishing it from inactive or less potent isoxazole derivatives.
| Evidence Dimension | OXE Receptor Antagonism (IC50) |
|---|---|
| Target Compound Data | 6 nM |
| Comparator Or Baseline | Isoxazole class baseline (many analogs with IC50 > 1 µM or inactive) |
| Quantified Difference | Approximately >100-fold more potent than common isoxazole baseline |
| Conditions | Inhibition of 5-oxo-ETE-induced calcium mobilization in human neutrophils |
Why This Matters
This potency indicates a strong and specific interaction with a therapeutically relevant GPCR, making it a high-value tool compound for inflammatory disease research compared to less potent isoxazole alternatives.
- [1] BindingDB. (n.d.). Entry for BDBM50054793 / CHEMBL3341972. Retrieved from bindingdb.org. View Source
